molecular formula C4H4F6O B150346 Hexafluoroisopropyl methyl ether CAS No. 13171-18-1

Hexafluoroisopropyl methyl ether

Cat. No. B150346
CAS RN: 13171-18-1
M. Wt: 182.06 g/mol
InChI Key: VNXYDFNVQBICRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoroisopropyl methyl ether (HFE-356mmz) is a compound of interest due to its potential as a substitute for ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons. It has zero ozone depletion potential and low global warming potential, making it an environmentally friendly alternative for various applications .

Synthesis Analysis

The synthesis of hexafluoroisopropyl methyl ether has been explored through various methods. A vapor-phase catalytic synthetic approach using metal fluorides as catalysts has been reported, which allows for a pollution-free, recyclable, and continuous synthetic process suitable for industrial production . Another method involves the electrophilic polymerization of hexafluoroacetone hydrate with diphenyl ether, which yields semi-fluorinated polyaryl ethers with high molecular weight and regioselectivity . Additionally, deuterium labeling of the compound has been achieved through the reductive dechlorination of trichloromethyl hexafluoroisopropyl ether, providing a pathway for the synthesis of isotopically labeled compounds .

Molecular Structure Analysis

The molecular structure of hexafluoroisopropyl methyl ether includes a hexafluoroisopropylidene group, which is known to impart disordered morphology to polymers. However, semi-fluorinated polyaryl ethers containing this group have exhibited anomalous crystallinity, which is unusual given the presence of the highly fluorinated moiety .

Chemical Reactions Analysis

Hexafluoroisopropyl methyl ether undergoes various chemical reactions. In the presence of cytochrome P450 2E1, it is metabolized to inorganic fluoride and formaldehyde, with the formation of tetrafluoropropionic acid as a metabolite . The compound also participates in photoinduced proton-transfer reactions, enabling the synthesis of fluorinated ethers from unreactive alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials containing hexafluoroisopropylidene groups are notable. Polymers with this moiety have shown high solubility in common organic solvents, high glass transition temperatures, and excellent thermal stability. They also exhibit low dielectric constants and good mechanical properties, making them suitable for various high-performance applications . The semi-fluorinated polyaryl ethers derived from hexafluoroacetone hydrate and diphenyl ether display high thermo-oxidative stability, with the ability to form tough, optically clear films that are highly transmissive in the visible region .

Scientific Research Applications

1. Industrial Production and Catalytic Synthesis

Hexafluoroisopropyl methyl ether (HFE-356mmz) is a significant substitute for chlorofluorocarbons and hydrochlorofluorocarbons, boasting zero ozone depletion potential and low global warming potential. A novel approach involves the methylation of hexafluoroisopropanol using metal fluorides as catalysts, marking a significant stride in pollution-free and recyclable synthetic processes for its mass production. Magnesium fluoride (MgF2) demonstrated exceptional activity in this context, providing a solvent-free and efficient method for industrial-scale production (Li, Yang, Lu, & Zhang, 2020); (Li, Lu, & Zhang, 2021).

2. Polymer Synthesis and Stability

In polymer science, hexafluoroisopropyl methyl ether plays a role in the synthesis of homo- and copolymers. Specifically, its copolymers with fluorinated acrylates and fluoroacrylates exhibit enhanced thermal, photochemical, and hydrolytic stability. The presence of fluorinated groups in these polymers modifies their degradation pathways, demonstrating the protective action of these groups against degradation (Signori, Lazzari, Castelvetro, & Chiantore, 2006).

3. Application in Lithium-Ion Batteries

Hexafluoroisopropyl methyl ether (HFPM) has been utilized in developing nonflammable electrolytes for lithium-ion batteries. It exhibits high anodic stability and compatibility with graphite anodes. Batteries with this electrolyte demonstrated exceptional cycling stability and capacity retention, highlighting its potential in enhancing battery safety and longevity (Xia, Xia, Wang, Hu, Lee, Yu, Chen, & Liu, 2015).

4. SiO2 Etching in Inductively Coupled Plasmas

In semiconductor manufacturing, hexafluoroisopropyl methyl ether-related compounds are employed for plasma etching of SiO2. These compounds, with significantly lower global warming potentials than perfluorocompounds, result in higher SiO2 etch rates and demonstrate unique etching characteristics crucial for the microfabrication processes (Kim, Park, & Kim, 2020).

Future Directions

Hexafluoroisopropyl methyl ether has shown potential in the battery industry, particularly in the development of lithium-ion batteries . Its low viscosity, low boiling point, and compatibility with a variety of battery solvents make it an ideal diluent for low-temperature applications . It also has good compatibility with most electrode materials .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXYDFNVQBICRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157187
Record name Hexafluoroisopropyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluoroisopropyl methyl ether

CAS RN

13171-18-1
Record name Hexafluoroisopropyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13171-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iso-indoklon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoroisopropyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexafluoro-2-methoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1,3,3,3-HEXAFLUORO-2-METHOXY-PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YMW3PAU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Chain transfer agent of structure (1) may also be obtained by reaction of a fluorine containing alcohol R2OH with an alkylating agent of structure R1—L. In one example, reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with dimethyl sulfate in the presence of aqueous sodium hydroxide affords a partially fluorinated ether with the structure (CF3)2CHOCH3, as disclosed in U.S. Pat. No. 3,346,448.
[Compound]
Name
alcohol R2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexafluoroisopropyl methyl ether
Reactant of Route 2
Reactant of Route 2
Hexafluoroisopropyl methyl ether
Reactant of Route 3
Reactant of Route 3
Hexafluoroisopropyl methyl ether
Reactant of Route 4
Reactant of Route 4
Hexafluoroisopropyl methyl ether
Reactant of Route 5
Reactant of Route 5
Hexafluoroisopropyl methyl ether
Reactant of Route 6
Reactant of Route 6
Hexafluoroisopropyl methyl ether

Citations

For This Compound
92
Citations
W Li, G Yang, F Lu, X Zhang - Applied Catalysis A: General, 2020 - Elsevier
1,1,3,3,3-Hexafluoroisopropylmethyl ether (HFE-356mmz) is an important substitute for chlorofluorocarbons and hydrochlorofluorocarbons due to its zero ozone depletion potential and …
Number of citations: 4 www.sciencedirect.com
W Li, F Lu, X Zhang - Journal of Fluorine Chemistry, 2021 - Elsevier
With the phasing-out of chlorofluorocarbons and hydrochlorofluorocarbons required by the Montreal and Kyoto Protocols, hydrofluoroethers (HFEs) are now considered to be promising …
Number of citations: 0 www.sciencedirect.com
L Xia, S Lee, Y Jiang, S Li, Z Liu, L Yu, D Hu… - …, 2019 - Wiley Online Library
… , namely lithium bis(oxalato)borate (LiBOB) and lithium difluoro(oxalato)borate (LiDFOB), and a new partially fluorinated ether co-solvent, 1,1,1,3,3,3-hexafluoroisopropyl methyl ether (…
T Doi, Y Shimizu, M Hashinokuchi… - Journal of The …, 2017 - iopscience.iop.org
… -1,1,2,2-tetrafluoroethyl ether (T1216, Daikin Industries), 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether (T3057, Tokyo Chemical Industry), hexafluoroisopropyl methyl ether (T7301, …
Number of citations: 122 iopscience.iop.org
L Xia, Y Xia, C Wang, H Hu, S Lee, Q Yu… - …, 2015 - Wiley Online Library
… For this reason, in the present study, we introduced a new fluorinated ether, 1,1,1,3,3,3-hexafluoroisopropyl methyl ether (HFPM; Figure 1 a) as the main components of the FEC-based …
L Xia, H Miao, F Wang, C Zhang, J Wang… - … Journal of Energy …, 2021 - Wiley Online Library
… NCM811 cycling process, we select a partially fluorinated ether, such as 1,1,2,2- tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) and 1,1,1,3,3,3-hexafluoroisopropyl methyl ether …
Number of citations: 6 onlinelibrary.wiley.com
W Dai, N Dong, Y Xia, S Chen, H Luo, Y Liu, Z Liu - Electrochimica Acta, 2019 - Elsevier
… The “localized concentrated high-concentration electrolyte” can be achieved by adding 1,1,1,3,3,3-hexafluoroisopropyl methyl ether into traditional dimethyl carbonate and …
Number of citations: 28 www.sciencedirect.com
VL Orkin, LE Martynova, MJ Kurylo - The Journal of Physical …, 2017 - ACS Publications
… Rate constants for the reactions of hydroxyl radicals (OH) with 1,1,1,3,3,3-hexafluoroisopropyl methyl ether (CH 3 -O-CH(CF 3 ) 2 ) and 4-bromo-3-chloro-3,4,4-trifluoro-1-butene (CH 2 …
Number of citations: 2 pubs.acs.org
J Huang, T Yan, M Tao, W Zhang, W Li, G Zheng… - Journal of Power …, 2023 - Elsevier
… The CEI film is in situ synthesized by the prepared LHCE which is composed of carbonate solvent, diluent Hexafluoroisopropyl methyl ether (HFME) and co-solvent vinylene carbonate (…
Number of citations: 3 www.sciencedirect.com
S Yan, Y Wang, T Chen, Z Gan, S Chen, Y Liu… - Journal of Power …, 2021 - Elsevier
… that based on ionic liquids (ILs) 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (PYR 14 -TFSI) and fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropyl methyl ether (…
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.